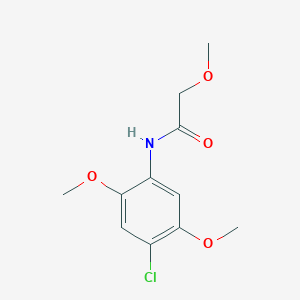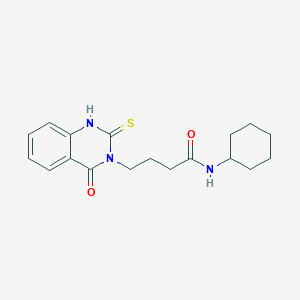
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide, also known as PAC, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PAC belongs to the class of chromene derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is still unclear, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various animal models of inflammation. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is still unclear, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the research on 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide. One of the main areas of focus is the development of novel 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide and its potential therapeutic applications in various diseases. Another area of focus is the development of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide-based drug delivery systems for targeted drug delivery to specific tissues or cells. Finally, more studies are needed to evaluate the safety and toxicity of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide in vivo to determine its potential as a therapeutic agent.
Synthesis Methods
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide can be synthesized through a multi-step process involving the condensation of phenoxyacetic acid with 4-hydroxycoumarin followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through the purification of the crude product using column chromatography. The purity of the final product can be confirmed using various spectroscopic techniques such as IR, NMR, and Mass spectrometry.
Scientific Research Applications
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has also been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to exhibit anti-microbial activity against various bacteria and fungi.
properties
IUPAC Name |
2-oxo-N'-(2-phenoxyacetyl)chromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16(11-24-13-7-2-1-3-8-13)19-20-17(22)14-10-12-6-4-5-9-15(12)25-18(14)23/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOQJJCLFZKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)

![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)
![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)
![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)


![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)